2-Bromo-N,N-bis(trifluoromethyl)ethylamine
Overview
Description
2-Bromo-N,N-bis(trifluoromethyl)ethylamine is an organic compound with the molecular formula C₄H₄BrF₆N It is characterized by the presence of a bromine atom, two trifluoromethyl groups, and an ethylamine backbone
Preparation Methods
The synthesis of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine typically involves the reaction of ethylamine with bromine and trifluoromethylating agents under controlled conditions. One common method involves the use of bromine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.
Chemical Reactions Analysis
2-Bromo-N,N-bis(trifluoromethyl)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines with different substitution patterns.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
2-Bromo-N,N-bis(trifluoromethyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Researchers explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate the activity of enzymes by binding to their active sites or altering their conformation, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
2-Bromo-N,N-bis(trifluoromethyl)ethylamine can be compared with other similar compounds such as:
2-Bromo-2-fluoro-N,N-bis(trifluoromethyl)ethylamine: This compound has a fluorine atom in place of one hydrogen atom, which can significantly alter its reactivity and biological activity.
2-Bromo-1,1,2,2-tetrafluoro-N,N-bis(trifluoromethyl)ethylamine: The presence of additional fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation.
Ethylamine, 2-bromo-N,N-bis(trifluoromethyl): This compound lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N,N-bis(trifluoromethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF6N/c5-1-2-12(3(6,7)8)4(9,10)11/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDGHJZNNXOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631119 | |
Record name | 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1683-83-6 | |
Record name | 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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